molecular formula C11H15N3O2 B6628898 3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one

3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one

Cat. No.: B6628898
M. Wt: 221.26 g/mol
InChI Key: AYPNRKGPRDMCKJ-UHFFFAOYSA-N
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Description

3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazinone core with a pyrrolidine substituent

Properties

IUPAC Name

3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2)6-3-7-14(11)10(16)8-4-5-9(15)13-12-8/h4-5H,3,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPNRKGPRDMCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C2=NNC(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one typically involves the reaction of 2,2-dimethylpyrrolidine with a suitable pyridazinone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often optimized based on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethyl-1H-indole: Known for its anticancer properties.

    5-fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic activity against various cancer cell lines.

    1-(2,3-dimethyl-phenylamino)-methyl-pyrrolidine-2,5-dione: Another pyrrolidine derivative with potential biological activity.

Uniqueness

3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a pyrrolidine substituent sets it apart from other similar compounds, potentially offering unique reactivity and applications.

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